Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- is a fluorinated aromatic compound It is characterized by the presence of four fluorine atoms and two methoxyphenoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- typically involves the reaction of 1,2,4,5-tetrafluorobenzene with 4-methoxyphenol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the fluorine atoms with the methoxyphenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methoxyphenoxy groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can modify the methoxyphenoxy groups.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- involves its interaction with specific molecular targets. The fluorine atoms and methoxyphenoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
- 1,2,4,5-Tetrafluoro-3,6-bis(3-methylphenoxy)benzene
- 1,2,4,5-Tetrafluoro-3,6-bis(4-methoxy-3-nitrophenoxy)benzene
Uniqueness
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)- is unique due to the presence of both fluorine atoms and methoxyphenoxy groups, which impart distinct chemical properties. These features make it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
90489-80-8 |
---|---|
Molekularformel |
C20H14F4O4 |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
1,2,4,5-tetrafluoro-3,6-bis(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C20H14F4O4/c1-25-11-3-7-13(8-4-11)27-19-15(21)17(23)20(18(24)16(19)22)28-14-9-5-12(26-2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
FDOAHDXKVNIPHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)OC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.